2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group and a trifluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,4,6-trifluorophenyl)ethanol
- 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one
- 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-amine
Uniqueness
2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F3NO |
---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-amino-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-5(10)8(6(11)2-4)7(13)3-12/h1-2H,3,12H2 |
InChI Key |
ULVHICKTYCRHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CN)F)F |
Origin of Product |
United States |
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